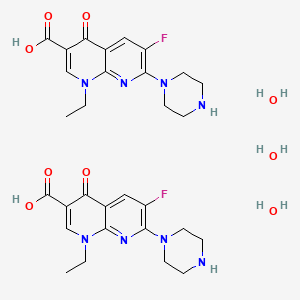

Enoxacin Sesquihydrate

Overview

Description

Enoxacin sesquihydrate is a fluoroquinolone antibacterial agent. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. This compound is particularly used in the treatment of urinary tract infections and gonorrhea . This compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enoxacin sesquihydrate involves the reaction of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid with water to form the sesquihydrate form. The reaction conditions typically involve controlled temperature and pH to ensure the formation of the sesquihydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Enoxacin sesquihydrate undergoes various chemical reactions, including:

Oxidation: Enoxacin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the enoxacin molecule.

Substitution: Substitution reactions can occur at the piperazine ring or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites .

Scientific Research Applications

Enoxacin sesquihydrate has a wide range of scientific research applications:

Mechanism of Action

Enoxacin sesquihydrate exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death . Additionally, this compound has been found to enhance the processing of microRNAs, which can further influence gene expression .

Comparison with Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

Norfloxacin: Similar to enoxacin but primarily used for urinary tract infections.

Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: Enoxacin sesquihydrate is unique due to its specific activity against certain bacterial strains and its ability to enhance microRNA processing. This makes it a valuable compound for both clinical and research applications .

Biological Activity

Enoxacin sesquihydrate is a fluoroquinolone antibiotic with a broad spectrum of antibacterial activity, primarily used in treating urinary tract infections and gonorrhea. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies highlighting its therapeutic potential and safety profile.

Enoxacin functions as a bactericidal agent by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination. This action leads to the disruption of bacterial cell division and ultimately results in cell death. Enoxacin's effectiveness extends to both Gram-positive and Gram-negative bacteria, making it a versatile treatment option for various infections .

Pharmacokinetics

Absorption and Distribution:

- After oral administration, enoxacin is rapidly absorbed from the gastrointestinal tract.

- Tissue concentrations often exceed serum concentrations, indicating effective distribution to target sites .

Metabolism:

- Enoxacin is 35-40% bound to serum proteins.

- Approximately 60% of an orally administered dose is excreted unchanged in urine within 24 hours, with a serum elimination half-life averaging around 6 hours .

Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 694.68 g/mol |

| Optical Activity | None |

| Serum Protein Binding | 35-40% |

| Elimination Half-Life | ~6 hours |

Case Studies and Research Findings

- Antitumor Activity:

- Adverse Effects:

- Caffeine Interaction:

Safety Profile

Enoxacin is associated with several side effects typical of fluoroquinolones:

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enoxacin sesquihydrate interact with tyrosinase and what are the downstream effects of this interaction?

A1: The study demonstrated that this compound acts as a tyrosinase inhibitor []. While the exact binding site wasn't specified for this compound specifically, the research indicates that fluoroquinolones, including this compound, likely bind within the active region of the tyrosinase enzyme []. This binding inhibits the enzyme's activity, ultimately interfering with melanin production []. This finding is particularly interesting because melanin plays a crucial role in several biological processes, including pigmentation and protection against UV radiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.